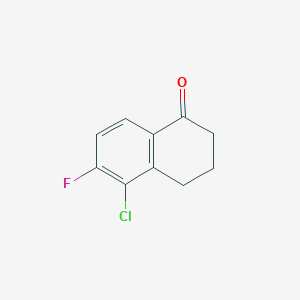
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyloxy group at the 8-position, a methoxy group at the 2-position, and a methyl ester group at the 3-position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the quinoline derivative.
Methoxylation: The methoxy group can be introduced using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylic acid group at the 3-position can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or disrupt fungal cell membranes . The exact molecular pathways and targets are still under investigation, but it is known to interact with key enzymes and receptors involved in microbial growth and survival.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Phenylquinoline: Used in the synthesis of pharmaceuticals.
5-Alkylaminoquinolines: Investigated for their antiplatelet and receptor antagonist activities.
Uniqueness
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate stands out due to the combination of its benzyloxy, methoxy, and ester functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
methyl 2-methoxy-8-phenylmethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-22-18-15(19(21)23-2)11-14-9-6-10-16(17(14)20-18)24-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
InChI 键 |
WEIDMUIJUQGBIQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



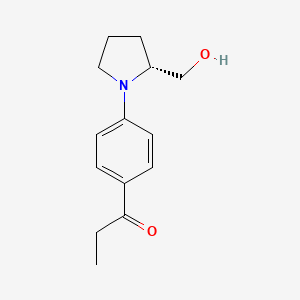
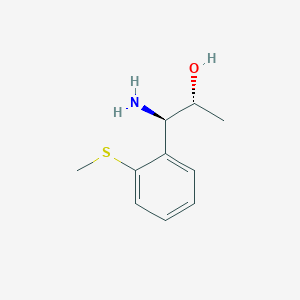
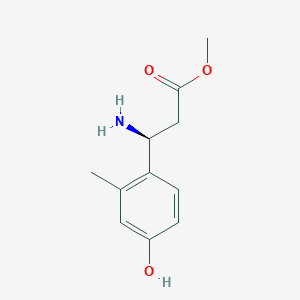
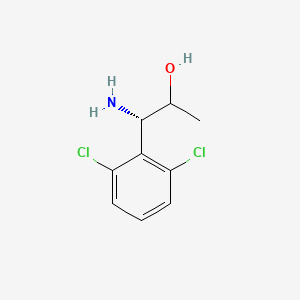
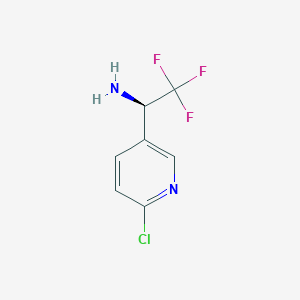
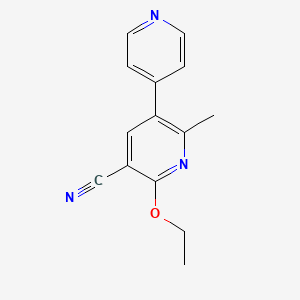
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)
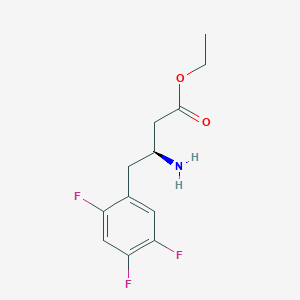
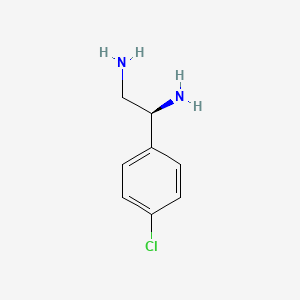
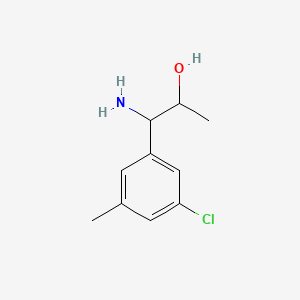
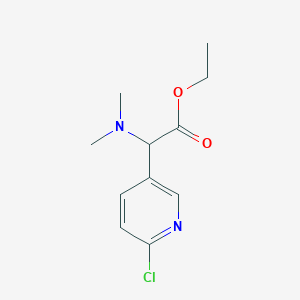
![(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
